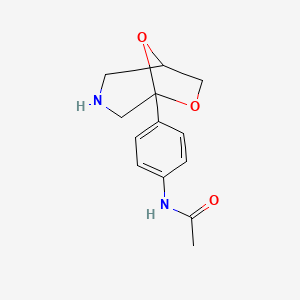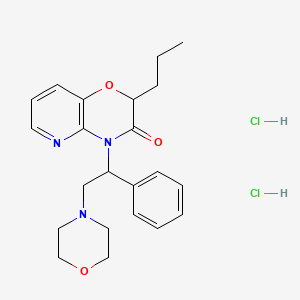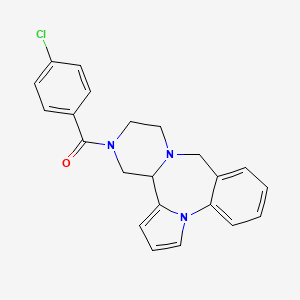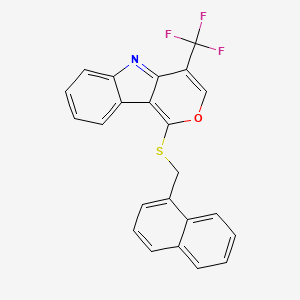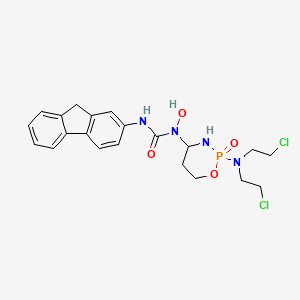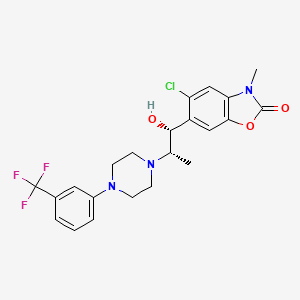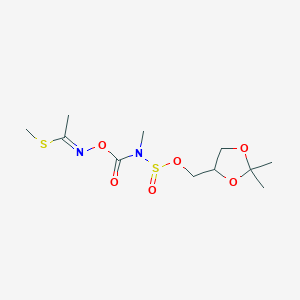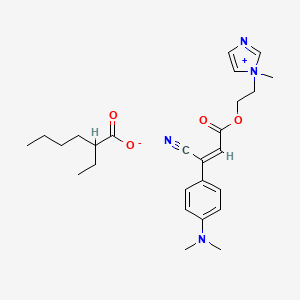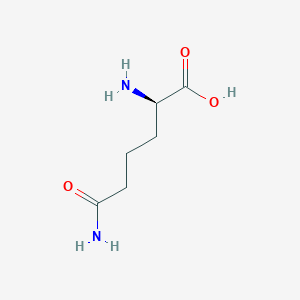
6-Oxo-D-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Oxo-D-lysine is a derivative of the amino acid lysine, characterized by the presence of a keto group at the sixth carbon position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-D-lysine typically involves the oxidation of D-lysine. One common method includes the use of oxidizing agents such as oxone (potassium peroxymonosulfate) in an acetic acid/sodium acetate buffered medium. The reaction is carried out at a controlled temperature to ensure the selective oxidation of the amino group at the sixth carbon position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions: 6-Oxo-D-lysine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group back to an alcohol group.
Substitution: The keto group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxone in acetic acid/sodium acetate buffer.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to 6-hydroxy-D-lysine.
Substitution: Formation of various substituted lysine derivatives.
科学研究应用
6-Oxo-D-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable compounds
作用机制
The mechanism by which 6-Oxo-D-lysine exerts its effects involves its interaction with various enzymes and metabolic pathways. It can act as an inhibitor of enzymes that utilize lysine as a substrate, thereby affecting the metabolic processes that rely on lysine. The presence of the keto group allows it to form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity .
相似化合物的比较
6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features but different biological activities.
Pipecolic acid: Another lysine derivative with distinct metabolic pathways and applications.
Uniqueness: 6-Oxo-D-lysine is unique due to its specific keto group at the sixth carbon position, which imparts distinct chemical reactivity and biological activity compared to other lysine derivatives
属性
CAS 编号 |
14258-23-2 |
|---|---|
分子式 |
C6H12N2O3 |
分子量 |
160.17 g/mol |
IUPAC 名称 |
(2R)-2,6-diamino-6-oxohexanoic acid |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1 |
InChI 键 |
YZJSUQQZGCHHNQ-SCSAIBSYSA-N |
手性 SMILES |
C(C[C@H](C(=O)O)N)CC(=O)N |
规范 SMILES |
C(CC(C(=O)O)N)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




